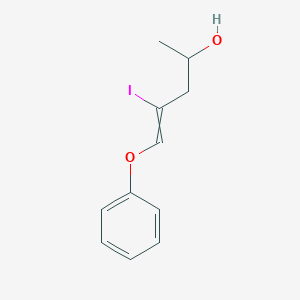![molecular formula C21H27NO3S B14249934 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol CAS No. 216167-63-4](/img/structure/B14249934.png)
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a phenolic hydroxyl group at the 4 position, and a sulfanyl group attached to a 4-nitrophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Introduction of the Sulfanyl Group: The next step involves the reaction of the alkylated phenol with a sulfanylating agent, such as thiol or disulfide, under appropriate conditions to introduce the sulfanyl group at the 4 position.
Attachment of the 4-Nitrophenylmethyl Moiety: The final step involves the reaction of the sulfanyl-substituted phenol with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group on the 4-nitrophenylmethyl moiety can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key proteins and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the sulfanyl and 4-nitrophenylmethyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another related compound with tert-butyl groups at the 2 and 4 positions.
Uniqueness
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is unique due to the presence of both the sulfanyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
216167-63-4 |
|---|---|
Fórmula molecular |
C21H27NO3S |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(4-nitrophenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C21H27NO3S/c1-20(2,3)17-11-16(12-18(19(17)23)21(4,5)6)26-13-14-7-9-15(10-8-14)22(24)25/h7-12,23H,13H2,1-6H3 |
Clave InChI |
MEUAOYVOVRYCFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
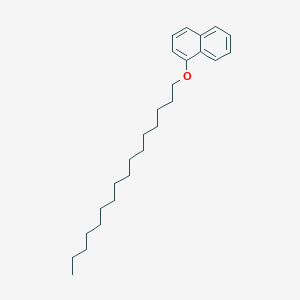

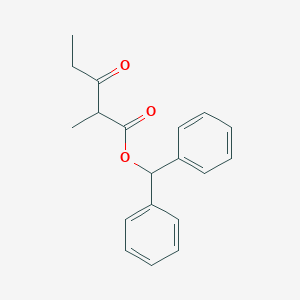
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
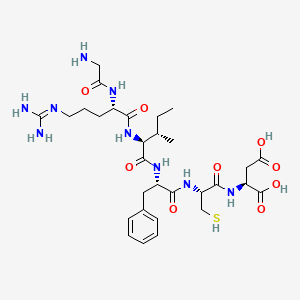

![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
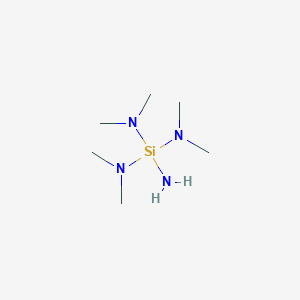
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)


